molecular formula C21H17NO2 B14133520 N-(2-(4-Phenylbenzoyl)phenyl)acetamide

N-(2-(4-Phenylbenzoyl)phenyl)acetamide

Cat. No.: B14133520
M. Wt: 315.4 g/mol
InChI Key: YUZSGPNOMYXIHA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-(4-Phenylbenzoyl)phenyl)acetamide can be achieved through various methods. One common synthetic route involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-(4-Phenylbenzoyl)phenyl)acetamide undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include polar aprotic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(4-Phenylbenzoyl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-Phenylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of cancer cell apoptosis.

Comparison with Similar Compounds

N-(2-(4-Phenylbenzoyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(4-phenylbenzoyl)phenyl]acetamide

InChI

InChI=1S/C21H17NO2/c1-15(23)22-20-10-6-5-9-19(20)21(24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23)

InChI Key

YUZSGPNOMYXIHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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